(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate typically involves multiple steps. One common method includes the reaction of morpholine with tert-butyl chloroformate to introduce the tert-butyl group. . The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and aminomethyl groups.
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: The non-oxalate form of the compound.
Aminomethylmorpholine: Lacks the tert-butyl group and oxalate salt form.
Uniqueness
The combination of these functional groups enhances its stability, solubility, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H22N2O7 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
CVUNUAKPCKURHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.